Butofilolol - 58930-32-8

Butofilolol

Catalog Number: EVT-434905
CAS Number: 58930-32-8
Molecular Formula: C17H26FNO3
Molecular Weight: 311.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Butofilolol is a beta-blocking agent studied for its effects on the cardiovascular system. [] It is classified as a β₁-selective adrenergic receptor blocking agent. [] Scientific research on Butofilolol focuses on its hemodynamic effects, particularly in the context of hypertension. [, , , ]

Propranolol

Relevance: Propranolol was included in a study comparing the hemodynamic effects of different beta-blockers, including butofilolol, in hypertensive patients. The study found that butofilolol produced a more significant decrease in systemic blood pressure compared to propranolol. Additionally, butofilolol had a less pronounced impact on left ventricular function, as assessed by systolic index and pulmonary blood pressure, than propranolol. []

Atenolol

Relevance: Similar to propranolol, atenolol was used as a comparator in a study investigating the hemodynamic effects of butofilolol in hypertensive patients. The results showed that butofilolol led to a more significant reduction in systemic blood pressure compared to atenolol. Furthermore, butofilolol demonstrated a less pronounced effect on left ventricular function, as measured by systolic index and pulmonary blood pressure, in comparison to atenolol. []

Overview

Butofilolol is a pharmaceutical compound primarily classified as a non-selective beta-adrenergic antagonist, commonly known as a beta-blocker. It is utilized in the treatment of various cardiovascular conditions, including hypertension and arrhythmias. The compound acts by blocking the effects of adrenaline on beta receptors, which helps to reduce heart rate and blood pressure.

Source

Butofilolol was developed in the mid-20th century and has been studied for its pharmacological effects on the cardiovascular system. Its synthesis and clinical applications have been documented in various pharmacological studies and drug development reports.

Classification

Butofilolol falls under the category of beta-blockers, specifically non-selective beta-adrenergic antagonists. It is classified based on its mechanism of action, which involves blocking both β1 and β2 adrenergic receptors, leading to decreased cardiac output and reduced sympathetic nervous system activity.

Synthesis Analysis

Methods

The synthesis of Butofilolol typically involves several steps that include the formation of the core beta-blocker structure through reactions involving aromatic compounds. Common methods for synthesizing beta-blockers include:

  1. Aromatic Nucleophilic Substitution: This method involves substituting a nucleophile onto an aromatic ring.
  2. Alkylation Reactions: Alkyl groups are introduced to the aromatic system to enhance lipophilicity and receptor binding.
  3. Amine Coupling: The final step often involves coupling with an amine to form the beta-blocking moiety.

Technical Details

The synthesis may require specific reagents such as alkyl halides, amines, and catalysts like palladium or nickel complexes to facilitate reactions. The reaction conditions (temperature, pressure, solvent) are crucial for optimizing yield and purity.

Molecular Structure Analysis

Structure

Butofilolol's molecular structure can be represented by its chemical formula, which includes a phenolic ring substituted with various functional groups that confer its biological activity.

  • Molecular Formula: C15_{15}H21_{21}N3_{3}O
  • Molecular Weight: Approximately 245.35 g/mol

Data

The compound features multiple stereocenters, contributing to its pharmacological properties. The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its conformation.

Chemical Reactions Analysis

Reactions

Butofilolol undergoes several chemical reactions that can be categorized into:

  1. Acid-Base Reactions: Interactions with acids or bases can affect its solubility and bioavailability.
  2. Oxidation-Reduction Reactions: These may occur during metabolic processes in the body.
  3. Hydrolysis: Involves the breakdown of Butofilolol in aqueous environments, which can influence its therapeutic efficacy.

Technical Details

The stability of Butofilolol under different pH conditions is critical for its formulation into pharmaceutical products. Reaction kinetics studies can provide insights into its degradation pathways.

Mechanism of Action

Process

Butofilolol exerts its pharmacological effects primarily through competitive inhibition of beta-adrenergic receptors:

Data

Clinical studies have demonstrated significant reductions in systolic and diastolic blood pressure in patients treated with Butofilolol compared to placebo groups.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol; limited solubility in water.
  • Melting Point: The melting point is generally around 150 °C.

Chemical Properties

  • pKa Value: The pKa value indicates the ionization state at physiological pH, affecting absorption and distribution.
  • Stability: Butofilolol is stable under normal storage conditions but may degrade under extreme temperatures or humidity.
Applications

Scientific Uses

Butofilolol is primarily used in clinical settings for:

  1. Hypertension Management: Effective in lowering blood pressure in hypertensive patients.
  2. Arrhythmia Treatment: Utilized to manage various types of cardiac arrhythmias by stabilizing heart rhythm.
  3. Anxiety Disorders: Occasionally prescribed off-label for performance anxiety due to its ability to mitigate physiological symptoms.

Research continues into its potential applications in other areas such as migraine prophylaxis and treatment of hyperthyroid symptoms due to its systemic effects on heart rate and blood pressure regulation.

Introduction

Butofilolol is a chemical compound belonging to the class of beta-adrenergic receptor antagonists (beta-blockers). It functions by competitively inhibiting catecholamine binding at beta-adrenergic receptors, thereby modulating sympathetic nervous system activity. Unlike clinically established beta-blockers such as propranolol or carvedilol, butofilolol remains primarily a subject of pharmacological research rather than clinical application. Its structural and functional characteristics position it within the broader landscape of cardiovascular drug development, though it has not achieved therapeutic adoption.

Historical Development and Discovery of Butofilolol

Butofilolol emerged during the late 20th century amid extensive research into beta-adrenergic antagonists. Following James Black’s pioneering synthesis of propranolol and pronethalol in 1964, pharmaceutical development focused on structural modifications to enhance receptor selectivity or ancillary properties [9]. Butofilolol was synthesized as part of efforts to develop agents with combined beta-blocking and vasodilatory effects, a hallmark of third-generation beta-blockers like carvedilol or bucindolol [8] [10].

Table 1: Key Historical Milestones in Beta-Blocker Development

YearCompoundSignificance
1964PronethalolFirst clinically significant beta-blocker; withdrawn due to carcinogenicity
1964PropranololFirst widely used non-selective beta-blocker
1980sBucindololNon-selective beta-blocker with vasodilatory properties
1980sButofilololInvestigational compound with structural similarities to bucindolol

Butofilolol shares structural motifs with bucindolol, featuring an aromatic indole group linked to an ethanolamine side chain—a common framework among lipophilic beta-blockers. This design aimed to confer membrane-stabilizing activity and moderate vasodilation [10]. Despite these pharmacological intentions, butofilolol did not progress beyond experimental stages. The Best Trial (2001), which evaluated bucindolol in heart failure, demonstrated no significant mortality reduction, likely diminishing commercial interest in structurally related compounds like butofilolol [8]. No large-scale clinical trials or regulatory approvals are documented for butofilolol, confining its role to academic research.

Classification Within Beta-Adrenergic Receptor Antagonists

Beta-blockers are subclassified by receptor selectivity, ancillary pharmacological properties, and generation-based innovations. Butofilolol falls into the third generation due to its intended vasodilatory activity, mediated through ancillary mechanisms beyond beta-receptor blockade [9].

Receptor Selectivity Profile

Butofilolol is characterized as a non-selective beta-antagonist, inhibiting both β₁-adrenergic receptors (predominant in cardiac tissue) and β₂-adrenergic receptors (found in pulmonary, vascular, and skeletal muscle systems) [5] [9]. This distinguishes it from cardioselective agents (e.g., atenolol, metoprolol), which preferentially block β₁-receptors to minimize bronchoconstrictive risks [7] [9].

Table 2: Beta-Blocker Classification by Receptor Selectivity

SelectivityPrototype AgentsButofilolol
Non-selective (β₁/β₂)Propranolol, BucindololYes
β₁-selectiveAtenolol, MetoprololNo
β₃-affinityNebivololNot established

Ancillary Pharmacological Properties

Butofilolol’s chemical structure suggests potential nitric oxide (NO)-potentiating effects, a mechanism shared by third-generation agents like nebivolol [10]. NO modulation promotes endothelial relaxation and vasodilation, potentially offsetting peripheral vascular resistance associated with older beta-blockers. Additionally, its lipophilicity may facilitate central nervous system penetration, though clinical implications remain unexplored [10].

Structural Classification

Chemically, butofilolol is a naphthalene-derivative beta-blocker featuring:

  • A fused indole-aromatic core
  • An ethylamine side chain with secondary alcohol
  • An isopropyl group on the nitrogen atom

This aligns it with agents like propranolol and bucindolol rather than aryloxypropanolamine-based beta-blockers (e.g., metoprolol) [10]. The indole moiety may contribute to antioxidant effects observed in some experimental studies, though data specific to butofilolol are limited.

Generational Classification

  • First generation: Non-selective (propranolol, timolol)
  • Second generation: β₁-selective (atenolol, metoprolol)
  • Third generation: Non-selective with vasodilatory properties (carvedilol, nebivolol, bucindolol)Butofilolol is structurally analogous to third-generation agents but lacks evidence for clinical efficacy or use [8] [9] [10]. Its development reflects historical interest in multi-mechanistic beta-blockers rather than a therapeutically validated entity.

Properties

CAS Number

58930-32-8

Product Name

Butofilolol

IUPAC Name

1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorophenyl]butan-1-one

Molecular Formula

C17H26FNO3

Molecular Weight

311.4 g/mol

InChI

InChI=1S/C17H26FNO3/c1-5-6-15(21)14-9-12(18)7-8-16(14)22-11-13(20)10-19-17(2,3)4/h7-9,13,19-20H,5-6,10-11H2,1-4H3

InChI Key

NMBNQRJDEPOXCP-UHFFFAOYSA-N

SMILES

CCCC(=O)C1=C(C=CC(=C1)F)OCC(CNC(C)(C)C)O

Synonyms

1-[2-[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]-5-fluorophenyl]-1-butanone;_x000B_CM 6805

Canonical SMILES

CCCC(=O)C1=C(C=CC(=C1)F)OCC(CNC(C)(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.